1-METHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
1-METHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound with a complex structure that includes a pyrazole ring, a piperidine ring, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate amine precursors.
Coupling Reactions: The final step involves coupling the pyrazole and piperidine rings through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions to ensure consistent product quality.
Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the amide linkage.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole or piperidine derivatives.
Scientific Research Applications
1-METHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-METHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group and the pyrazole ring play crucial roles in its activity:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-piperidone: A precursor in the synthesis of the compound, used in various chemical reactions.
1-methyl-N-(1-piperazinylmethyl)-4-piperidinamine: Another compound with a similar piperidine structure.
1-isopropyl-N-(1-methyl-4-piperidinyl)-4-piperidinamine: A structurally related compound with different substituents.
Uniqueness
1-METHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of a pyrazole ring, a piperidine ring, and a nitro group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-N-(1-methylpiperidin-4-yl)-4-nitropyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O3/c1-14-5-3-8(4-6-14)13-11(17)10-9(16(18)19)7-12-15(10)2/h7-8H,3-6H2,1-2H3,(H,13,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKSVZWISMGIHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=C(C=NN2C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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